2-(4-Cyanophenyl)-2'-iodoacetophenone
Overview
Description
4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . Ethyl 2-(4-cyanophenyl)acetate is another related compound .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl) thiazoles were synthesized by refluxing equimolar mixtures of the required thiosemicarbazone and α-bromo-4-cyanoacetophenone in absolute ethanol .Chemical Reactions Analysis
In a study, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate and 2-(4-cyanophenyl)hydrazinecarboxylate were found to be suitable for the reactions of carboxylic acids and other nucleophiles .Physical and Chemical Properties Analysis
4-Cyanophenylacetic acid is a solid with a melting point of 150-154 °C . Ethyl 2-(4-cyanophenyl)acetate is also a solid and should be stored in a dry, room temperature environment .Scientific Research Applications
Green Route for Acylation
A study by Yadav and Joshi (2002) discusses a green chemistry approach to the acylation of resorcinol with acetic acid, highlighting the use of non-polluting and reusable catalysts. This research might inform eco-friendly synthetic methods that could be applicable to compounds like 2-(4-Cyanophenyl)-2'-iodoacetophenone (Yadav & Joshi, 2002).
Nitriles in Heterocyclic Synthesis
Abdel Hafez, Awad, and Abdel Monem (2007) explored the use of nitriles in the synthesis of new sulfa drugs, demonstrating the versatility of nitrile-containing compounds in pharmaceutical development. This research may offer insights into the functionalization of cyanophenyl groups in compounds like this compound (Abdel Hafez, Awad, & Abdel Monem, 2007).
Isolation and Purification Techniques
Liu et al. (2008) detailed the isolation and purification of acetophenones from the Chinese medicinal plant Cynanchum bungei Decne., utilizing high-speed counter-current chromatography. This methodological approach could be relevant for purifying this compound for research purposes (Liu et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-4-2-1-3-13(14)15(18)9-11-5-7-12(10-17)8-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEASFUZOGJQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642328 | |
Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-41-3 | |
Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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